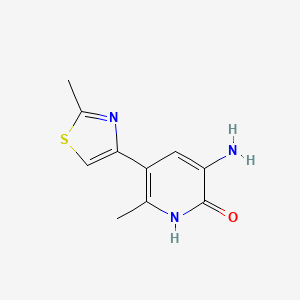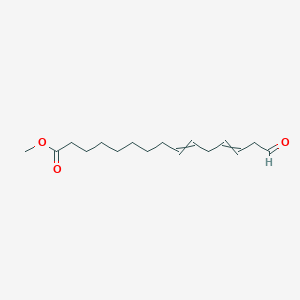![molecular formula C17H20O3S B14356013 [(4-Phenoxybutane-1-sulfonyl)methyl]benzene CAS No. 90183-96-3](/img/structure/B14356013.png)
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with a phenoxybutane sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenoxybutane-1-sulfonyl)methyl]benzene typically involves the following steps:
Formation of 4-Phenoxybutane-1-sulfonyl chloride: This intermediate can be synthesized by reacting 4-phenoxybutane-1-sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The 4-phenoxybutane-1-sulfonyl chloride is then reacted with benzyl alcohol in the presence of a base such as pyridine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents and intermediates to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.
Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives.
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Applications De Recherche Scientifique
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of [(4-Phenoxybutane-1-sulfonyl)methyl]benzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules.
Comparaison Avec Des Composés Similaires
[(4-Phenoxybutane-1-sulfonyl)methyl]benzene can be compared with other benzene derivatives such as:
Toluene: A simple methyl-substituted benzene.
Benzyl Alcohol: A benzene ring with a hydroxymethyl group.
Phenylsulfonylmethane: A benzene ring with a sulfonylmethyl group.
The uniqueness of this compound lies in the combination of the phenoxybutane and sulfonyl groups, which confer distinct chemical and physical properties compared to simpler benzene derivatives.
Propriétés
Numéro CAS |
90183-96-3 |
|---|---|
Formule moléculaire |
C17H20O3S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
4-phenoxybutylsulfonylmethylbenzene |
InChI |
InChI=1S/C17H20O3S/c18-21(19,15-16-9-3-1-4-10-16)14-8-7-13-20-17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 |
Clé InChI |
ZVULZTIPNBPMSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)CCCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
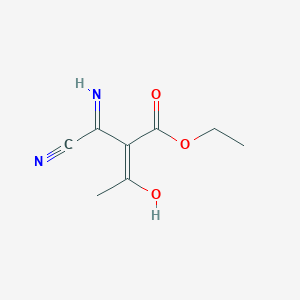

![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)
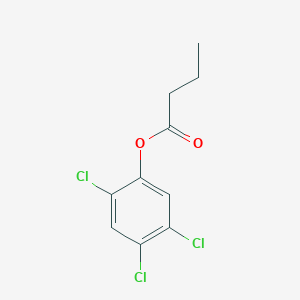
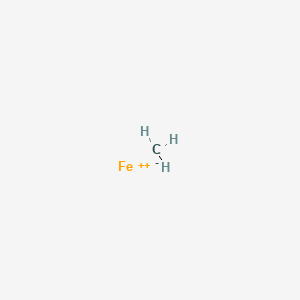
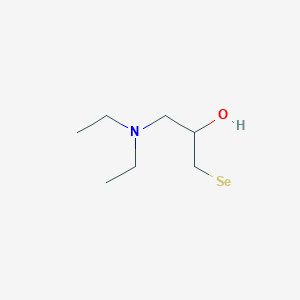
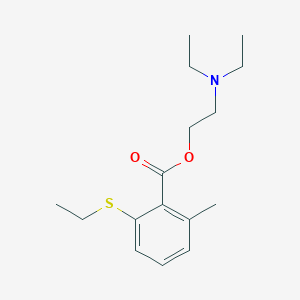
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
